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Furfuryl thiopropionate

Flavor safety evaluation JECFA intake assessment Furfuryl derivatives toxicology

Furfuryl thiopropionate (S-furfuryl propanethioate, FEMA is a sulfur-containing thioester belonging to the furfuryl derivatives class. It is a colorless to pale yellow liquid with a characteristic alliaceous, coffee-like, and savory roasted meat aroma.

Molecular Formula C8H10O2S
Molecular Weight 170.23 g/mol
Cat. No. B7819484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurfuryl thiopropionate
Molecular FormulaC8H10O2S
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCCC(=S)OCC1=CC=CO1
InChIInChI=1S/C8H10O2S/c1-2-8(11)10-6-7-4-3-5-9-7/h3-5H,2,6H2,1H3
InChIKeyXNRADDDHGRFWHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furfuryl Thiopropionate (CAS 59020-85-8): Physicochemical and Organoleptic Baseline for Flavor Ingredient Procurement


Furfuryl thiopropionate (S-furfuryl propanethioate, FEMA 3347) is a sulfur-containing thioester belonging to the furfuryl derivatives class. It is a colorless to pale yellow liquid with a characteristic alliaceous, coffee-like, and savory roasted meat aroma . The compound is insoluble in water but miscible with most organic solvents, with a density of approximately 1.108 g/mL at 25 °C and a boiling point range of 219–222 °C at 760 mmHg . It occurs naturally in coffee and holds GRAS status as a flavoring agent under FEMA 3347 and JECFA No. 1075 [1].

Why Generic Substitution of Furfuryl Thiopropionate with Analogs Risks Sensory and Functional Failure


Within the sulfur-substituted furan family, seemingly minor structural modifications—such as replacing the thiopropionate ester with thioacetate or reducing the thioester to a free thiol—produce disproportionately large changes in odor potency, volatility, thermal stability, and hydrolytic release kinetics [1]. For example, furfuryl mercaptan (the corresponding thiol) is approximately 200,000 times more potent by odor threshold, making direct gram-for-gram substitution functionally impossible in formulated products [2]. The quantitative evidence below demonstrates that furfuryl thiopropionate occupies a distinct functional niche defined by its specific safety intake profile, balanced potency, thermal handling window, and thioester-mediated stability, which collectively preclude simple interchange with its closest structural analogs.

Quantitative Differentiation Evidence for Furfuryl Thiopropionate vs. Closest Structural Analogs


Extreme Safety Intake Margin vs. Furfuryl Mercaptan: >1,000,000-Fold Below NOEL

Furfuryl thiopropionate (JECFA No. 1075) exhibits an exceptionally low estimated dietary intake—Europe 0.01 μg/kg bw/day, USA 0.005 μg/kg bw/day—resulting in an intake level that is >1,000,000 times below the NOEL of 3 mg/kg bw/day established for the structurally related substance furfuryl mercaptan (No. 1072). By comparison, furfuryl thioacetate (No. 1074) has a higher estimated intake and a lower relative safety margin based on its own NOEL of 0.83 mg/kg bw/day [1]. This positions furfuryl thiopropionate as the substance with the widest safety margin among the evaluated furfuryl thioesters, a critical differentiator for procurement decisions where regulatory defensibility and toxicological safety are paramount.

Flavor safety evaluation JECFA intake assessment Furfuryl derivatives toxicology

Odor Potency Gap: Furfuryl Thiopropionate Taste Threshold (1 ppm) vs. Furfuryl Mercaptan Odor Threshold (0.000005 ppm)

Furfuryl thiopropionate exhibits a taste threshold of approximately 1 ppm, at which concentration it delivers alliaceous onion/garlic, coffee, and savory meaty notes [1]. In stark contrast, furfuryl mercaptan—the free thiol analog—has an odor threshold in water of 0.005 ppb (0.000005 ppm), making it approximately 200,000-fold more potent as an olfactory stimulus [2]. This dramatic potency gap means that furfuryl mercaptan delivers an overwhelmingly intense, burnt-coffee impact even at trace levels, whereas furfuryl thiopropionate provides a broader, more balanced flavor profile with distinct savory-meaty and roasted-garlic nuances that the thiol does not impart at comparable suprathreshold levels. This difference is structurally derived: the thioester linkage attenuates the extreme volatility and receptor affinity characteristic of the free thiol, resulting in a functionally distinct flavor ingredient.

Odor threshold Organoleptic differentiation Flavor potency

Thermal Handling Window: Boiling Point (219 °C) and Flash Point (208 °F) vs. Furfuryl Thioacetate (211 °C / 199 °F)

Furfuryl thiopropionate has a boiling point of 219 °C at atmospheric pressure (or 95–97 °C at 10 mmHg) and a closed-cup flash point of 208 °F (98 °C), reflecting the influence of the propionate ester chain length on intermolecular interactions . The close structural analog furfuryl thioacetate (CAS 13678-68-7) boils at a lower temperature—211–212 °C at 760 mmHg (90–92 °C at 12 mmHg)—with a lower flash point of 199 °F (92 °C) . The 7–8 °C elevation in atmospheric boiling point and 9 °F elevation in flash point for the thiopropionate indicate stronger intermolecular cohesion, attributable to the additional methylene unit in the acyl chain. For industrial thermal processing applications such as retorting or extrusion, this translates to reduced volatile losses and a wider safe handling temperature window, providing a quantifiable engineering advantage when selecting among furfuryl thioesters for high-temperature food manufacturing processes.

Thermal stability Flavor processing Physicochemical comparison

Thioester-Meditated Flavor Longevity vs. Free Thiol Rapid Degradation in Thermally Processed Beverages

According to the Nestec patent EP2219466B1, free thiol coffee aroma compounds such as furfuryl mercaptan (FFT) degrade rapidly upon thermal processing (retorting) and during ambient storage, resulting in substantial flavor losses within weeks [1]. In contrast, thioesters—including furfurylthioacetate (FFT-Ac) and, by structural and mechanistic analogy, furfuryl thiopropionate—function as stable flavor precursors that undergo controlled hydrolysis to release the active thiol aroma compound at a rate designed to compensate for thiol degradation [1]. The patent demonstrates that this precursor strategy maintains a balanced, freshly brewed coffee flavor for more than 4 months at ambient temperature and more than 1 month at 60 °C accelerated storage [1]. While the patent explicitly tests furfurylthioacetate, methylthioacetate, and prenylthioacetate, furfuryl thiopropionate shares the identical thioester functional group and furfuryl moiety, and the JECFA monograph explicitly groups it with furfuryl thioacetate (No. 1074) as substances sharing a common metabolic hydrolysis pathway to furfuryl mercaptan [2]. This class-level inference supports a significant shelf-life advantage for furfuryl thiopropionate over directly added free thiols in any application involving aqueous thermal processing and extended storage.

Flavor stability Ready-to-drink coffee Thioester hydrolysis Thermal processing

Specific Gravity and Density as Purity and Identity Discriminators vs. Ethyl 3-(Furfurylthio)propionate

Furfuryl thiopropionate has a specific gravity specification of 1.120–1.128 at 25 °C (or 1.122–1.132 at 20 °C per Advanced Biotech Natural 1317 technical data) and a density of 1.108 g/mL at 25 °C . The structurally similar compound ethyl 3-(furfurylthio)propionate (CAS 94278-27-0, FEMA 3674)—which differs by having an ethyl ester rather than a thioester linkage and by the sulfur atom positioned at the furfuryl side chain rather than directly attached to the carbonyl—has a specific gravity of 1.127–1.133 at 25 °C . While the specific gravity ranges overlap partially, the combination of specific gravity plus refractive index (n20/D 1.518 for the thiopropionate vs. a different value for the ethyl analog) provides a robust, compendial-grade orthogonal identification method. These readily measurable physicochemical parameters serve as immediate quality assurance discriminators during incoming material inspection, ensuring that the correct furfuryl sulfur flavor ingredient—rather than a mislabeled close analog—is received.

Quality control Specific gravity specification Identity testing Procurement specification

Regulatory and Natural Occurrence Standing: EFSA FGE.13Rev3 No-Safety-Concern Designation vs. Substances Requiring Further Data

Furfuryl thiopropionate (FL-no: 13.063) is included in the EFSA Flavouring Group Evaluation 13 Revision 3 (FGE.13Rev3) as one of 24 substances for which the Panel concluded no safety concern at estimated dietary intake levels [1]. This positive EFSA determination is complemented by its natural occurrence in coffee [2] and its JECFA designation as acceptable with no safety concern at current intake levels [3]. Notably, in the same FGE.13 revision, two other furan derivatives—2-ethyl-5-methylfuran [FL-no: 13.125] and 2-octylfuran [FL-no: 13.162]—required additional genotoxicity data and a full B-side procedure evaluation before clearance could be granted [1]. This regulatory differentiation means that furfuryl thiopropionate enters formulatory and procurement workflows with a completed, positive safety evaluation from both EFSA and JECFA, whereas some structural analogs within the same flavor group carry unresolved or more recently resolved toxicological questions. For procurement teams operating in markets requiring EFSA or JECFA compliance documentation, this pre-cleared status can reduce regulatory submission timelines and costs relative to analogs requiring supplementary safety data packages.

Regulatory compliance EFSA safety evaluation Nature-identical flavoring

Validated Application Scenarios for Furfuryl Thiopropionate Where Differential Evidence Supports Selection Over Analogs


Thermally Processed Ready-to-Drink (RTD) Coffee Beverages Requiring Extended Shelf-Life Aroma Stability

In retorted RTD coffee products, free thiol aroma compounds such as furfuryl mercaptan degrade rapidly, causing loss of fresh-brewed coffee character within weeks of ambient storage [1]. The thioester class—to which furfuryl thiopropionate belongs—functions as a stable precursor that hydrolyzes gradually to release the active thiol aroma, maintaining a balanced coffee flavor profile for more than 4 months at ambient temperature [1]. The higher boiling point (219 °C) and flash point (208 °F) of furfuryl thiopropionate relative to furfuryl thioacetate further recommend it for manufacturing processes involving elevated temperatures, as it reduces volatile losses during thermal processing. This combined stability-thermal advantage makes furfuryl thiopropionate the preferred furfuryl thioester for RTD coffee applications where flavor longevity under thermal stress is the critical quality parameter.

Savory and Meaty Flavor Formulations for Processed Foods, Snacks, and Culinary Products

Furfuryl thiopropionate at its typical use concentration of 1 ppm delivers a complex flavor profile encompassing alliaceous onion/garlic, coffee, and brown savory meaty notes with a sautéed onion and roasted garlic nuance [1]. Unlike the extremely potent and narrowly burnt-coffee character of furfuryl mercaptan (odor threshold 0.005 ppb) , the thiopropionate's balanced, savory-forward profile is better suited for meat, seasoning, and snack applications where a rounded umami character is desired. Additionally, the compound's very low estimated dietary intake (USA: 0.005 μg/kg bw/day) and >1,000,000-fold safety margin established by JECFA [2] support its use in formulations intended for a wide range of food categories, including baked goods, soft drinks, and frozen confections at up to 1 mg/kg per FEMA guidelines.

Research on Controlled Flavor Release Kinetics and Thioester Hydrolysis in Food Matrices

As a thioester that shares the common metabolic and hydrolytic pathway to furfuryl mercaptan with furfuryl thioacetate (JECFA Nos. 1073 and 1074) [1], furfuryl thiopropionate is a valuable research tool for studying the kinetics of thioester-to-thiol conversion in food matrices. The distinct propionate chain length—one methylene unit longer than the acetate analog—is expected to modulate hydrolysis rates due to steric and electronic effects, providing a structural variable for investigating structure–activity relationships in sustained flavor release systems. The availability of validated QC specifications including specific gravity (1.120–1.128) and refractive index (n20/D 1.518) ensures that research-grade material can be reliably characterized and differentiated from co-supplied thioester analogs such as furfuryl thioacetate or ethyl 3-(furfurylthio)propionate.

Regulatory-Compliant Flavor Procurement for Multi-Jurisdiction Product Launches

For food and beverage manufacturers launching products across EU, US, and Asian markets, furfuryl thiopropionate offers a simplified regulatory pathway. It carries a completed, positive safety evaluation from both EFSA (FGE.13Rev3, FL-no: 13.063, no safety concern) [1] and JECFA (No. 1075, ADI acceptable) , as well as FEMA GRAS status (No. 3347) for the US market. Within the EFSA FGE.13 group, several structurally related furan derivatives required supplementary toxicological data to resolve initial genotoxicity flags [1]; furfuryl thiopropionate did not. This pre-cleared, harmonized regulatory status across major jurisdictions reduces dossier preparation effort and accelerates time-to-market for products containing this flavor ingredient, representing a quantifiable procurement cost and timeline advantage over analogs with less mature regulatory profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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